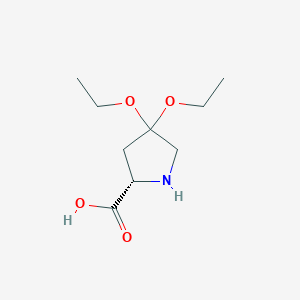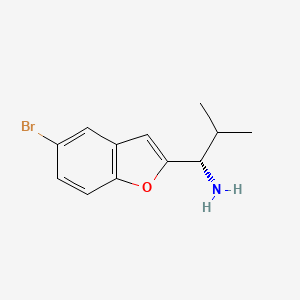
1-Amino-1-cyclobutylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-cyclobutylpentan-2-one is an organic compound with the molecular formula C9H17NO It is a cyclobutyl derivative, characterized by a cyclobutane ring attached to a pentanone backbone with an amino group at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclobutylpentan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods typically require specific reaction conditions, such as the use of strong bases or catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The process would likely include steps for purification and quality control to ensure high purity and yield. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-cyclobutylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
1-Amino-1-cyclobutylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-cyclobutylpentan-2-one involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
1-Amino-1-cyclobutylpentan-2-one is unique due to the presence of both a cyclobutyl ring and an amino group, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that are not observed in simpler cycloalkanes.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-amino-1-cyclobutylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(11)9(10)7-5-3-6-7/h7,9H,2-6,10H2,1H3 |
Clave InChI |
FNADJNSFRVSQGK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(C1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methanol](/img/structure/B13155118.png)


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)





